Cas no 863422-41-7 (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine)

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is a boronic ester derivative of pyridazine, widely used as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include high stability under ambient conditions, making it suitable for storage and handling. The dioxaborolane moiety enhances reactivity in Suzuki-Miyaura cross-coupling reactions, enabling efficient formation of C-C bonds for constructing complex heterocyclic frameworks. The pyridazine ring offers a rigid, electron-deficient scaffold, valuable for designing bioactive molecules. This compound is particularly useful in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents. Its compatibility with diverse reaction conditions further underscores its utility in synthetic applications.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine structure
863422-41-7 structure
Product Name:4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
CAS No:863422-41-7
MF:C10H15BN2O2
MW:206.049302339554
MDL:MFCD09952053
CID:718489
PubChem ID:45787281
Update Time:2025-06-13

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • Pyridazine,4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDAZINE
    • 4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridazine (SALTDATA: FREE)
    • Pyridazine-4-boronic acid pinacol ester
    • Pyridazin-4-boronic acid pinacol ester
    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine (ACI)
    • 2-(Pyridazin-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • starbld0016807
    • AB55296
    • SCHEMBL9929885
    • EN300-134758
    • 4-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDAZINE
    • P19170
    • CS-0091163
    • ALBB-030727
    • MFCD09952053
    • Z1509596084
    • AKOS015943462
    • SY007595
    • 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridazine
    • 863422-41-7
    • STR12009
    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine, AldrichCPR
    • DTXSID70671660
    • GVGODOIZAKSPFC-UHFFFAOYSA-N
    • PYRIDAZINE, 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
    • MDL: MFCD09952053
    • Inchi: 1S/C10H15BN2O2/c1-9(2)10(3,4)15-11(14-9)8-5-6-12-13-7-8/h5-7H,1-4H3
    • InChI Key: GVGODOIZAKSPFC-UHFFFAOYSA-N
    • SMILES: N1C=CC(B2OC(C)(C)C(C)(C)O2)=CN=1

Computed Properties

  • Exact Mass: 206.12300
  • Monoisotopic Mass: 206.1226579g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.2Ų

Experimental Properties

  • PSA: 44.24000
  • LogP: 0.77580

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine Security Information

  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: T

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4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Nitrobenzene ;  6 h, 140 °C
Reference
1,2,4,5-Tetrazine
Brucks, Alexandria P., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-2

Production Method 2

Reaction Conditions
1.1 Solvents: Nitrobenzene ;  6 h, 140 °C
Reference
Synthesis of highly substituted pyridazines through alkynyl boronic ester cycloaddition reactions
Helm, Matthew D.; et al, Angewandte Chemie, 2005, 44(25), 3889-3892

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine Raw materials

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine Preparation Products

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Amadis Chemical Company Limited
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(CAS:863422-41-7)4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
Order Number:A857479
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:06
Price ($):169.0/270.0/580.0
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4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine Related Literature

Additional information on 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

Professional Introduction to Compound with CAS No. 863422-41-7 and Product Name: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

The compound with the CAS number 863422-41-7 and the product name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine represents a significant advancement in the field of organic synthesis and pharmaceutical development. This compound belongs to a class of boronic acid derivatives that have garnered considerable attention due to their versatile applications in cross-coupling reactions and medicinal chemistry. The presence of a tetramethyl-1,3,2-dioxaborolan-2-yl moiety enhances its stability and reactivity, making it an invaluable intermediate in the synthesis of complex molecular structures.

Recent research in the field of pharmaceutical chemistry has highlighted the importance of boronic acid derivatives in the development of novel therapeutic agents. The pyridazine core in this compound is particularly noteworthy, as it serves as a privileged scaffold in drug design. Pyridazines are known for their ability to interact with biological targets such as enzymes and receptors, making them ideal candidates for small-molecule drug development. The incorporation of a boron-containing group into this framework not only improves synthetic accessibility but also opens up possibilities for further functionalization.

The tetramethyl-1,3,2-dioxaborolan-2-yl substituent is a key feature that distinguishes this compound from other boronic acid derivatives. This group provides steric hindrance and electronic stability, which are crucial for its role in cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions are fundamental in constructing biaryl systems, which are prevalent in many active pharmaceutical ingredients (APIs). The enhanced reactivity and selectivity offered by this compound make it a preferred choice for synthetic chemists working on complex molecule assembly.

In the context of current research trends, the applications of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine extend beyond traditional synthetic methodologies. Studies have demonstrated its utility in the development of novel catalysts and ligands that facilitate efficient cross-coupling reactions under mild conditions. This aligns with the growing emphasis on green chemistry principles, where minimizing hazardous byproducts and reducing energy consumption are paramount. The stability and predictability of this compound make it an excellent candidate for such environmentally conscious approaches.

Moreover, the pyridazine moiety has been extensively studied for its pharmacological properties. It is found in several FDA-approved drugs due to its ability to modulate biological pathways involved in inflammation, cancer, and neurological disorders. The structural versatility of this compound allows for the facile introduction of additional functional groups, enabling the design of highly specific inhibitors or agonists. This flexibility is particularly valuable in drug discovery pipelines where lead optimization is a critical step.

Advances in computational chemistry have further enhanced our understanding of how 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine interacts with biological targets. Molecular modeling studies have revealed that the pyridazine ring can adopt multiple conformations depending on its environment within a protein or enzyme active site. This conformational plasticity is advantageous for drug design as it allows for fine-tuning of binding interactions through structural modifications. Such insights are derived from high-resolution crystal structures and dynamic simulations that provide a detailed view of molecular recognition processes.

The synthesis of this compound exemplifies the synergy between organic chemistry and materials science. Recent methodologies have focused on developing more efficient synthetic routes that minimize waste and improve yields. For instance, palladium-catalyzed cross-coupling reactions have been optimized to operate under solvent-free conditions or using recyclable catalysts. These innovations not only enhance sustainability but also reduce costs associated with large-scale production.

Industrial applications of 863422-41-7 extend to agrochemicals and specialty chemicals beyond pharmaceuticals. Boronic acid derivatives are used as key intermediates in the synthesis of herbicides and fungicides due to their ability to inhibit enzymatic pathways in pests and pathogens. The stability provided by the tetramethyl-1,3,2-dioxaborolan-2-yl group ensures that these compounds remain effective over extended periods when applied in agricultural settings.

The future prospects for this compound are promising given its broad utility across multiple domains. Ongoing research aims to explore novel synthetic pathways that could further enhance its accessibility and reactivity. Collaborative efforts between academia and industry are expected to yield innovative applications that could revolutionize drug discovery and material science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:863422-41-7)4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
A857479
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):169.0/270.0/580.0
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